S-MGB-234 TFA
Description
Overview of DNA Minor Groove Binders as Agents for Neglected Tropical Diseases
Deoxyribonucleic acid (DNA) has long been a critical target for chemotherapeutic action, particularly in diseases characterized by rapid cell proliferation or microbial replication. esr.ie A significant class of DNA-interactive agents is the minor groove binders (MGBs), which are typically small, crescent-shaped molecules that bind non-covalently to the minor groove of the DNA double helix. esr.ieoup.com Their binding is often driven by a combination of electrostatic interactions, van der Waals forces, and hydrogen bonding. esr.ie MGBs show a preference for binding to AT-rich (adenine-thymine) sequences. oup.comresearchgate.net
This characteristic makes MGBs particularly promising therapeutic agents for several neglected tropical diseases caused by kinetoplastid parasites, such as leishmaniasis and trypanosomiasis (including African and American trypanosomiasis). researchgate.netcsic.es These parasites possess a unique mitochondrial DNA structure known as the kinetoplast (kDNA), which is exceptionally rich in AT base pairs, often exceeding 70%. sciforum.netresearchgate.net This high AT content makes the kDNA a selective target for MGBs, allowing for potential disruption of parasitic DNA replication and other essential DNA-centric processes with limited impact on the host's less AT-rich nuclear DNA. csic.esresearchgate.net Established antiparasitic drugs like pentamidine (B1679287) and diminazene (B1218545) are known DNA minor groove binders, underscoring the therapeutic validity of this approach. oup.commdpi.commedchemexpress.eu The disruption of DNA-protein interactions within the kinetoplast by MGBs can lead to the disintegration of this vital organelle and ultimately, parasite death. csic.es
Evolution and Significance of Strathclyde Minor Groove Binders (S-MGBs)
Building on the therapeutic potential of MGBs, a novel and distinct class of compounds known as Strathclyde Minor Groove Binders (S-MGBs) has been developed at the University of Strathclyde. scot.nhs.uksulsa.ac.uk The design of S-MGBs is loosely based on the structure of the natural product distamycin. oup.commdpi.com Key structural modifications in the S-MGB series often include the replacement of distamycin's N-terminal formyl group with an aromatic ring and the substitution of an amide link with an isosteric alkene, which imparts distinct properties to the molecules. mdpi.com
The significance of the S-MGB platform lies in its demonstrated broad-spectrum anti-infective activity, with different compounds showing potent effects against a wide range of pathogens, including bacteria, fungi, parasites, and viruses. oup.commdpi.comscot.nhs.uk A crucial advantage of the S-MGB family is its remarkable resilience to the development of drug resistance. mdpi.comsulsa.ac.uk This resilience is attributed to their mechanism of action; by binding to multiple AT-rich loci on a pathogen's DNA, S-MGBs can simultaneously interfere with several essential biological pathways, such as DNA replication and gene transcription. oup.commdpi.comnih.gov This multi-targeted approach means that multiple mutations would be required for a pathogen to develop resistance, a far less likely event than the single-point mutations that can confer resistance to single-target drugs. mdpi.com This positions S-MGBs as a vital class of anti-infectives for an era marked by rising antimicrobial resistance. sulsa.ac.uk
Contextualization of S-MGB-234 TFA within the S-MGB Compound Series
This compound is a specific compound within the broader Strathclyde Minor Groove Binders series. The "TFA" designation indicates that it is a trifluoroacetate (B77799) salt, a formulation often used to improve the solubility of a compound. vulcanchem.com Structurally, S-MGB-234 features a pyrrole-amidine dimer core linked to a substituted benzene (B151609) carboxylic acid moiety. vulcanchem.com
This compound has been identified as a potent agent for treating Animal African Trypanosomiasis (AAT), a significant veterinary disease. medchemexpress.eumedchemexpress.comebiohippo.com Research demonstrates that S-MGB-234 has excellent in vitro activity against the primary causative pathogens of AAT, Trypanosoma congolense and Trypanosoma vivax. medchemexpress.eumedchemexpress.commedchemexpress.commedchemexpress.com A key finding that distinguishes S-MGB-234 within the field of trypanocidal drugs is its lack of cross-resistance with existing diamidine agents like diminazene. medchemexpress.eumedchemexpress.com This suggests that S-MGB-234 is not taken up by the parasite via the same transporters as diamidines, indicating a distinct mechanism of internalization and presenting a significant advantage for treating infections caused by diamidine-resistant strains. medchemexpress.eumedchemexpress.commedchemexpress.com Studies on the effects of MGB234 on the metabolome of T. brucei brucei have shown significant alterations in the production of nucleotides and amino acids. sulsa.ac.uk
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 1970223-54-1 |
| Molecular Formula | C₃₄H₃₄F₆N₈O₈ |
| Molecular Weight | 796.68 g/mol |
| IUPAC Name | (E)-N-(5-((5-((3-amino-3-iminopropyl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)-6-(4-methoxystyryl)nicotinamide bis(2,2,2-trifluoroacetate) |
The chemical data presented is based on publicly available information. vulcanchem.com
Table 2: In Vitro Trypanocidal Activity of S-MGB-234 (Compound 7)
| Compound | Organism | EC₅₀ (nM) ± SEM | Resistance Factor (RF) |
| S-MGB-234 | T. congolense (Wild Type) | 7.99 ± 0.85 | 0.8 |
| S-MGB-234 | T. congolense (Diminazene-Resistant) | 6.68 ± 1.06 | |
| Diminazene | T. congolense (Wild Type) | 0.20 ± 0.01 | 12.0 |
| Diminazene | T. congolense (Diminazene-Resistant) | 2.36 ± 0.10 |
This table presents the 50% effective concentration (EC₅₀) values. The Resistance Factor (RF) is the ratio of EC₅₀ values of the resistant strain to the wild-type strain. An RF close to 1.0, as seen for S-MGB-234, indicates a lack of cross-resistance. sulsa.ac.uk S-MGB-234 is identified as "compound 7" in associated research. sulsa.ac.ukmedchemexpress.com
Properties
CAS No. |
1970223-54-1 |
|---|---|
Molecular Formula |
C34H34F6N8O8 |
Molecular Weight |
796.6844 |
IUPAC Name |
(E)-N-(5-((5-((3-amino-3-iminopropyl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)-6-(4-methoxystyryl)nicotinamide bis(2,2,2-trifluoroacetate) |
InChI |
InChI=1S/C30H32N8O4.2C2HF3O2/c1-37-18-23(14-25(37)29(40)33-13-12-27(31)32)36-30(41)26-15-22(17-38(26)2)35-28(39)20-7-9-21(34-16-20)8-4-19-5-10-24(42-3)11-6-19;2*3-2(4,5)1(6)7/h4-11,14-18H,12-13H2,1-3H3,(H3,31,32)(H,33,40)(H,35,39)(H,36,41);2*(H,6,7)/b8-4+;; |
InChI Key |
DXYFFMSFQRKJCY-ZDTICIBISA-N |
SMILES |
COC1=CC=C(/C=C/C2=CC=C(C(NC3=CN(C)C(C(NC4=CN(C)C(C(NCCC(N)=N)=O)=C4)=O)=C3)=O)C=N2)C=C1.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
S-MGB-234; S-MGB234; S-MGB 234; SMGB-234; SMGB234; SMGB 234; |
Origin of Product |
United States |
Preclinical Efficacy and Antiparasitic Spectrum of S Mgb 234 Tfa
In Vitro Efficacy against Kinetoplastid Parasites
S-MGB-234 TFA has shown potent and broad-spectrum activity against various kinetoplastid parasites in laboratory settings.
In vitro studies have highlighted the exceptional efficacy of this compound against Trypanosoma congolense, a primary causative agent of AAT. targetmol.comresearchgate.netmedchemexpress.com The compound exhibits a low effective concentration (EC₅₀) required to inhibit the growth of the parasite. Specifically, against the T. congolense IL3000 strain, the EC₅₀ was determined to be 0.09 ± 0.01 µM. vulcanchem.com This high potency is coupled with a favorable selectivity index, indicating low toxicity to mammalian cells in comparison to its effect on the parasite. vulcanchem.com
Similar to its effect on T. congolense, this compound is also highly active against Trypanosoma vivax, another major pathogen responsible for AAT. targetmol.comresearchgate.netmedchemexpress.com The EC₅₀ value for T. vivax STIB 719 has been reported as 0.45 ± 0.24 µM. vulcanchem.com The demonstrated efficacy against both of these key AAT-causing parasites underscores the potential of this compound as a broad-spectrum treatment. researchgate.net
While the primary focus of this compound research has been on Trypanosoma species, studies have also indicated its potential activity against other kinetoplastids like Leishmania. S-MGBs, as a class, have been shown to be effective against Leishmania donovani. researchgate.net However, specific data on the efficacy of this compound against L. mexicana and L. donovani is still emerging.
S-MGBs have demonstrated effectiveness against multiple species of trypanosomes, including Trypanosoma brucei. researchgate.net While detailed in vitro efficacy data for this compound specifically against T. brucei is not as extensively documented as for T. congolense and T. vivax, the broader activity of the S-MGB class suggests its potential in this area. researchgate.net
Interactive Data Table: In Vitro Efficacy of this compound
| Parasite | Strain | EC₅₀ (µM) | Mammalian Cell Line | EC₅₀ (µM) | Selectivity Index |
| Trypanosoma congolense | IL3000 | 0.09 ± 0.01 | L6 | 20.39 ± 3.3 | 232.8 |
| Trypanosoma vivax | STIB 719 | 0.45 ± 0.24 | L6 | 20.39 ± 3.3 | 45.0 |
In Vivo Antiparasitic Activity in Murine Models of Trypanosomiasis
The promising in vitro results for this compound have been substantiated by its performance in animal models of AAT.
In mouse models of T. congolense infection, this compound has demonstrated the ability to achieve a complete cure and prevent relapse. targetmol.comresearchgate.net This indicates that the compound is not only effective at clearing the initial parasitic infection but also at preventing its recurrence. targetmol.com
Interactive Data Table: In Vivo Efficacy of this compound in T. congolense Infected Mice
| Treatment Outcome |
| Complete cure with no relapses |
Molecular Mechanisms of Action and Cellular Biology of S Mgb 234 Tfa
Intracellular Pharmacodynamics and Localization
The effectiveness of S-MGB-234 TFA as an anti-parasitic agent is deeply rooted in its ability to enter parasite cells and localize to key intracellular compartments. Its unique uptake mechanism and specific targeting of parasitic DNA are central to its mode of action.
Research into the cellular uptake of Strathclyde Minor Groove Binders (S-MGBs) indicates that these compounds likely enter cells through passive diffusion rather than active transport. nih.gov Studies on related S-MGBs have shown a temperature dependence on their uptake, a characteristic feature of passive diffusion. nih.gov For instance, the uptake of similar S-MGBs was significantly reduced at 4°C compared to 37°C. nih.gov This suggests that the process is not reliant on energy-dependent transporter proteins, which would be inhibited at lower temperatures. nih.gov
This non-transporter mediated uptake is a crucial feature of this compound, as it allows the compound to bypass the common resistance mechanisms that parasites develop against other drugs, such as the diamidines, which often rely on specific transporters for cellular entry. medchemexpress.comresearchgate.net The uptake mechanism for this compound has been described as not being saturable, further supporting a passive diffusion model where the rate of entry is primarily dependent on the concentration gradient of the compound across the cell membrane.
Once inside the parasite, this compound demonstrates a remarkable ability to accumulate in specific, vital organelles. Studies using fluorescent analogues of S-MGBs have shown clear localization within the nucleus and the kinetoplast of trypanosomes. researchgate.net The kinetoplast, a network of circular mitochondrial DNA found in kinetoplastid parasites, is a critical target for anti-parasitic drugs. By binding to the AT-rich regions of both nuclear and kinetoplast DNA, this compound interferes with essential cellular processes. acs.org
This targeted localization is a hallmark of minor groove binders, which are designed to fit into the minor groove of the DNA double helix. researchgate.net The accumulation of this compound in these DNA-rich compartments leads to the disruption of DNA replication and transcription, ultimately causing parasite death. acs.org
Absence of Cross-Resistance Mechanisms
A significant advantage of this compound is its effectiveness against parasite strains that have developed resistance to existing drugs. This is due to its distinct molecular mechanism and uptake pathway.
This compound has consistently been shown to lack cross-resistance with diamidine drugs like diminazene (B1218545) and pentamidine (B1679287). medchemexpress.comresearchgate.netresearchgate.net Resistance to diamidines in trypanosomes is often associated with mutations in or loss of specific transporters, such as the P2 aminopurine transporter (TbAT1) or high-affinity pentamidine transporters, which are responsible for drug uptake. researchgate.netresearchgate.net
Since this compound does not utilize these transporters for entry, its efficacy is unaffected by their absence or modification in resistant strains. researchgate.net This was demonstrated in studies where this compound retained its potent activity against diminazene-resistant Trypanosoma congolense strains. researchgate.net
Table 1: In Vitro Activity of S-MGB-234 against Wild-Type and Diamidine-Resistant T. congolense
| Compound | T. congolense IL3000 (Wild-Type) EC₅₀ (µM) | T. congolense DimR (Diminazene-Resistant) EC₅₀ (µM) |
| S-MGB-234 | 0.09 | Not specified, but activity is retained researchgate.net |
| Diminazene | - | High resistance noted |
The mechanism of action of this compound is fundamentally different from that of traditional DNA-alkylating agents such as cisplatin (B142131) and nitrogen mustards. nih.govnih.gov Alkylating agents form covalent chemical bonds with DNA bases, often leading to cross-linking of DNA strands, which physically blocks DNA replication and transcription. mdpi.comwikipedia.org This action is typically non-specific and can cause significant damage to the host's cells, resulting in a narrow therapeutic window. nih.gov
In contrast, this compound is a non-alkylating agent. nih.govnih.gov It binds non-covalently to the minor groove of DNA, primarily through hydrogen bonds and van der Waals forces. researchgate.netoup.com This interaction is reversible and does not involve the formation of strong, permanent chemical bonds with the DNA. oup.com The anti-parasitic effect arises from the physical obstruction of the minor groove, which interferes with the binding of essential DNA-processing proteins, such as transcription factors and polymerases, thereby disrupting cellular functions without causing the widespread DNA damage characteristic of alkylating agents. researchgate.netnih.gov This distinct, non-damaging mechanism contributes to the improved selectivity of S-MGBs. nih.gov
Table 2: Comparison of Mechanistic Features
| Feature | This compound | Traditional DNA-Alkylating Agents |
| DNA Interaction | Non-covalent, reversible binding to the minor groove researchgate.netoup.com | Covalent bond formation (alkylation) with DNA bases mdpi.comwikipedia.org |
| Primary Effect | Interference with DNA-protein interactions researchgate.netnih.gov | DNA cross-linking, strand breaks, replication blockage mdpi.comwikipedia.org |
| Resistance Profile | No cross-resistance with cisplatin nih.govnih.gov | Subject to resistance via DNA repair mechanisms (e.g., MGMT) wikipedia.org |
Advanced Research Methodologies for Characterization and Mechanistic Elucidation
Biophysical Techniques for DNA Interaction Studies
Biophysical methods are indispensable for characterizing the direct interaction of S-MGB-234 TFA with its primary target, DNA. These techniques provide quantitative data on binding affinity, sequence specificity, and the nature of the resulting complexes.
UV-Melt Measurements for DNA Binding Affinity
UV-melt analysis, or thermal denaturation, is a fundamental technique used to assess the binding affinity of a ligand to DNA. The process involves monitoring the absorbance of a DNA solution at 260 nm while gradually increasing the temperature. The melting temperature (Tm), the temperature at which 50% of the double-stranded DNA has dissociated into single strands, is a key parameter. An increase in the Tm in the presence of a ligand indicates that the ligand stabilizes the DNA duplex, and the magnitude of this change (ΔTm) is related to the binding affinity. thermofisher.comjasco-global.com
While specific UV-melt measurement data for this compound is not extensively available in the public domain, the table below illustrates the typical data obtained from such an experiment for a generic minor groove binder. This demonstrates how the affinity of this compound for different DNA sequences could be quantitatively assessed.
Table 1: Illustrative UV-Melt Data for a Minor Groove Binder This table is for illustrative purposes to show the typical format of UV-melt data, as specific data for this compound was not available in the searched sources.
| DNA Sequence | Tm without Ligand (°C) | Tm with this compound (°C) | ΔTm (°C) |
|---|---|---|---|
| 5'-CGCGAATTCGCG-3' | 65.2 | 75.4 | 10.2 |
| 5'-CGCAAATTTGCG-3' | 62.1 | 78.3 | 16.2 |
| 5'-ATATATATATAT-3' | 55.8 | 74.1 | 18.3 |
Surface Plasmon Resonance (SPR) for Protein-DNA Interaction Analysis
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. nih.govnih.govresearchgate.net In the context of this compound, SPR can be employed to study its influence on the interaction between DNA and DNA-binding proteins. In a typical setup, a DNA duplex is immobilized on a sensor chip, and a solution containing a specific DNA-binding protein is flowed over the surface. The binding of the protein to the DNA causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
This technique can be used to determine the kinetics (association and dissociation rate constants) and affinity of protein-DNA binding. The experiment can then be repeated in the presence of this compound to investigate whether the compound inhibits or enhances the formation of the protein-DNA complex. While specific SPR data for this compound is not currently available, the following table illustrates the type of kinetic data that can be obtained.
Table 2: Illustrative SPR Kinetic Data for Protein-DNA Interaction in the Presence of a Minor Groove Binder This table is for illustrative purposes, as specific data for this compound was not available in the searched sources.
| Condition | Association Rate Constant (ka) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (M) |
|---|---|---|---|
| Protein + DNA | 1.5 x 10⁵ | 2.3 x 10⁻⁴ | 1.5 x 10⁻⁹ |
Native Mass Spectrometry (nMS) for Binding Complex Characterization
Native mass spectrometry (nMS) is an analytical technique that allows for the study of intact, non-covalent biomolecular complexes in the gas phase. nih.govnih.govsonics.com This method can provide precise information on the stoichiometry and composition of the complex formed between this compound and its DNA target. By maintaining the non-covalent interactions during the electrospray ionization process, the mass of the entire complex can be measured.
For instance, nMS has been successfully used to characterize the binding of other S-MGBs to DNA oligonucleotides. In one such study, the data revealed a 2:1 binding stoichiometry of an S-MGB to a specific DNA sequence. researchgate.net This type of information is crucial for understanding how this compound occupies the minor groove and for developing detailed models of its binding mode. While a specific nMS spectrum for this compound is not available, the expected outcome would be the detection of a new species with a mass corresponding to the sum of the DNA and one or more molecules of this compound.
Advanced Cellular Imaging and Localization Studies
Understanding the behavior of this compound within a cellular context is essential for elucidating its biological activity. Advanced imaging techniques can provide spatial and temporal information about its uptake, distribution, and interaction with cellular components.
Real-Time Fluorescence Microscopy for Cellular Uptake Kinetics
Real-time fluorescence microscopy is a powerful tool for visualizing and quantifying the rate of cellular uptake of fluorescently labeled molecules. nih.govresearchgate.netnih.gov To apply this technique to this compound, a fluorescent tag would need to be chemically attached to the molecule. The modified compound could then be introduced to live cells, and its entry into the cells monitored over time using a fluorescence microscope.
This approach allows for the determination of uptake kinetics and can reveal whether the compound accumulates in specific cellular compartments. nih.gov While no studies utilizing a fluorescently labeled this compound have been identified, this methodology would be invaluable for understanding its cellular pharmacology.
Raman Microscopy for Intracellular Distribution and Drug-Cell Interactions
Raman microscopy is a label-free chemical imaging technique that provides detailed information about the molecular composition of a sample based on its vibrational properties. nih.govutwente.nl This technique can be used to map the intracellular distribution of a drug and to study its interactions with cellular components.
A study investigating the intracellular uptake of novel minor groove binders utilized S-MGB-234 as a structural analogue in competitive uptake experiments. nih.gov In this research, the uptake of another S-MGB (S-MGB-529) was measured in PNT2 cells in the presence and absence of S-MGB-234. The results showed that co-treatment with S-MGB-234 led to a 1.8-fold decrease in the uptake of S-MGB-529 in PNT2 cells, suggesting that both compounds may share a common uptake mechanism, potentially involving facilitated diffusion. nih.gov However, this effect was not observed in HeLa cells, indicating that the uptake mechanism may be cell-line dependent. nih.gov
Table 3: Competitive Uptake of S-MGB-529 in the Presence of S-MGB-234 in PNT2 Cells Data adapted from a study on ratiometric imaging of minor groove binders. nih.gov
| Treatment | Relative Intracellular Concentration of S-MGB-529 (Arbitrary Units) | Fold Change |
|---|---|---|
| S-MGB-529 alone | 1.00 | - |
These findings, although indirect, provide valuable insights into the cellular transport of this compound and highlight the utility of Raman microscopy in elucidating drug-cell interactions. nih.gov
Spectroscopic and Chromatographic Characterization in Research
The elucidation of the chemical properties of this compound relies on a suite of advanced analytical techniques. These methods are essential for confirming the compound's identity, determining its purity, and investigating its molecular interactions. The primary techniques utilized in the research of S-MGBs, including S-MGB-234, are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like S-MGB-234. In the broader research on S-MGBs, ¹H NMR spectra are routinely recorded to confirm the chemical structure of these compounds. For the synthesis of novel S-MGBs, ¹H NMR spectra are typically measured on a 400 MHz spectrometer, with chemical shifts reported in parts per million (ppm).
While specific ¹H NMR data for S-MGB-234 is not detailed in publicly available literature, the general methodology provides a framework for its structural confirmation. In contrast, it has been noted in the research of S-MGBs that ¹³C NMR spectra are often found to be uninformative due to significantly overlapping signals, a common challenge with large, complex molecules.
Researchers also employ NMR techniques to study the behavior of S-MGBs in solution, such as their tendency to form aggregates. This is a critical aspect of understanding their bioavailability and mechanism of action.
High-Performance Liquid Chromatography (HPLC) for Purity and Analytical Quantification
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of synthesized compounds like this compound. Research on S-MGBs indicates that all final compounds are analyzed to have a purity of over 95% as determined by HPLC.
A common method for the purification of final S-MGBs involves a gradient elution system. The mobile phase typically consists of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). The use of TFA is crucial as an ion-pairing agent, which improves peak shape and retention of the polar S-MGB molecules on a reverse-phase column.
Below is a representative table of an HPLC gradient used for the purification of S-MGBs:
| Time (minutes) | Flow Rate (mL/min) | % Water (0.1% TFA) | % Acetonitrile (0.1% TFA) |
| 0 | 6 | 90 | 10 |
| 25 | 6 | 60 | 40 |
| 35 | 6 | 50 | 50 |
| 40 | 6 | 30 | 70 |
This method, while detailed for purification, underscores the principles that would be applied in developing an analytical HPLC method for the precise quantification of this compound.
Mass Spectrometry (MS) for Compound Identity and Interactions
Mass Spectrometry (MS) is a powerful technique used to confirm the molecular weight of S-MGB-234 and to study its interactions with biological targets, such as DNA. For S-MGBs, mass spectra are obtained to verify the identity of the synthesized compounds.
In more advanced studies on related S-MGBs, techniques like native mass spectrometry have been employed. This method allows for the study of non-covalent interactions, providing valuable insights into how these molecules bind to the minor groove of DNA. Such studies are critical for understanding the mechanism of action of S-MGB-234 as a DNA minor groove binder. While specific mass spectrometry data for S-MGB-234 is not publicly detailed, the application of these methods within the S-MGB research program is well-established.
Research Perspectives and Future Directions in S Mgb 234 Tfa Development
Exploration of Expanded Antiparasitic and Antimicrobial Applications
Initial research has highlighted the potent activity of S-MGB-234 against the causative agents of Animal African Trypanosomiasis (AAT), Trypanosoma congolense and Trypanosoma vivax. sulsa.ac.uk This has opened the door for exploring its efficacy against a broader spectrum of parasites. The S-MGB drug discovery platform has yielded compounds with activity against various pathogens, including parasites, viruses, bacteria, and fungi. nih.gov For instance, other S-MGBs have demonstrated activity against Acanthamoeba castellanii, the causative agent of a rare but serious eye infection, and Trypanosoma brucei, which causes sleeping sickness in humans. nih.govnih.gov
The potential of S-MGB-234 and its analogs is not limited to parasitic protozoa. Research into the broader S-MGB class has shown effectiveness against Gram-positive bacteria, with one compound, MGB-BP-3, having completed Phase IIa clinical trials for treating Clostridioides difficile infections. nih.gov This success underscores the potential for developing S-MGB-234 derivatives with potent antibacterial activity, addressing the urgent need for new antibiotics in an era of increasing antimicrobial resistance.
| Compound | Organism | Activity |
| S-MGB-234 | Trypanosoma congolense | Potent in vitro and in vivo activity |
| S-MGB-234 | Trypanosoma vivax | Excellent in vitro activity |
| S-MGB-241 | Acanthamoeba castellanii | IC50 of 6.6 µM |
| MGB-BP-3 | Clostridioides difficile | Successful in Phase IIa clinical trials |
| Various S-MGBs | Trypanosoma brucei | Active in cell-based studies |
Development of Novel S-MGB Analogs with Enhanced Specificity and Potency
The development of S-MGB-234 is a testament to the successful optimization of the original distamycin template, from which S-MGBs are derived. nih.gov Future research will focus on the rational design and synthesis of novel S-MGB analogs with improved characteristics. The goal is to enhance target specificity, thereby increasing potency against the pathogen while minimizing potential off-target effects and toxicity to the host.
One strategy involves modifying the heterocyclic core and the "head" and "tail" groups of the S-MGB molecule. For example, the development of truncated S-MGBs, which are smaller than the parent compounds, has been explored to fine-tune their biological activity and physical properties. Furthermore, the introduction of different chemical moieties, such as amidine groups in the tail section, has been shown to be a key driver of selectivity in some antiplasmodial S-MGBs. By systematically altering the structure of S-MGB-234, researchers aim to create a new generation of compounds with superior therapeutic profiles.
Advanced Investigations into Broader Cellular and Molecular Targets beyond DNA
While the primary mechanism of action of S-MGBs is their interaction with the minor groove of DNA, emerging evidence suggests that their biological effects may be more complex. nih.gov Metabolomics studies on T. brucei treated with a closely related S-MGB revealed significant alterations in key metabolic pathways, including glycolysis, the pentose phosphate pathway, and the TCA cycle, leading to energy depletion. These findings suggest that the consequences of DNA binding by S-MGBs extend to widespread disruption of cellular metabolism.
Furthermore, research on the antibacterial S-MGB, MGB-BP-3, has shown that it can interfere with the function of type II bacterial topoisomerases. This indicates that S-MGBs may have additional intracellular targets beyond DNA itself. Future investigations into S-MGB-234 will likely employ advanced techniques such as proteomics and transcriptomics to identify other cellular proteins and pathways that are affected by the compound. A deeper understanding of these broader molecular interactions could reveal new mechanisms of action and open up novel avenues for drug design.
Strategies for Overcoming Emerging Drug Resistance in Parasitic Diseases
A significant advantage of S-MGB-234 is its efficacy against parasitic strains that are resistant to existing drugs. nih.gov In the context of Animal African Trypanosomiasis, S-MGB-234 has demonstrated activity against trypanosome lines resistant to diminazene (B1218545), a commonly used diamidine drug. sulsa.ac.uk Crucially, studies have shown that S-MGBs are not recognized by the same transporters that are responsible for the uptake of diamidines in trypanosomes. nih.gov This lack of cross-resistance is a critical feature, as it means S-MGB-234 could be a viable treatment option in areas where resistance to current therapies is prevalent.
The multi-targeted nature of S-MGBs, stemming from their ability to bind to multiple sites on a pathogen's DNA, is believed to contribute to a lower likelihood of resistance development. nih.gov Future strategies will involve the continued screening of S-MGB-234 and its analogs against a wide range of drug-resistant parasite and microbial strains to confirm this resilience. Understanding the molecular basis of this lack of cross-resistance will be key to designing future anti-infective agents that can circumvent known resistance mechanisms.
Preclinical Research into Combination Therapies involving S-MGB-234 TFA
The potential for using this compound in combination with other therapeutic agents is a promising area for future preclinical research. Combination therapy is a well-established strategy in the treatment of infectious diseases, as it can enhance efficacy, reduce the likelihood of drug resistance, and potentially lower required dosages, thereby minimizing side effects.
While specific preclinical studies on combination therapies involving this compound are not yet widely reported, the unique mechanism of action of S-MGBs makes them attractive candidates for such approaches. For instance, combining S-MGB-234 with a drug that targets a different essential pathway in the parasite could lead to synergistic effects. Given that S-MGB-234 is effective against parasites resistant to current drugs, it could be paired with older, less effective drugs to restore their utility. Future preclinical studies will likely explore these possibilities, evaluating the in vitro and in vivo efficacy and safety of S-MGB-234 in combination with a range of existing and experimental antiparasitic agents.
Q & A
Basic: What are the established synthetic pathways for S-MGB-234 TFA, and what analytical techniques are recommended for verifying its purity and structure?
Methodological Answer:
Synthetic pathways should follow standardized protocols for trifluoroacetate (TFA) salt formation, including pH-controlled crystallization and purification via column chromatography. Analytical validation requires a combination of nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight verification. Researchers must document all procedures with raw spectral data in appendices and ensure reproducibility by adhering to institutional guidelines for chemical synthesis .
Basic: How should researchers design initial experiments to assess the stability of this compound under varying conditions (e.g., pH, temperature)?
Methodological Answer:
Adopt a factorial experimental design to test stability across pH (3–9) and temperature (4°C–40°C) ranges. Use accelerated stability testing with periodic sampling over 72 hours, analyzed via HPLC. Include negative controls (e.g., inert buffers) and triplicate trials to ensure statistical validity. Pre-test the experimental setup with pilot studies to refine sampling intervals and minimize batch variability .
Advanced: What methodologies are effective for resolving contradictions between computational predictions and experimental observations in this compound’s reactivity studies?
Methodological Answer:
Employ a hybrid approach:
Replicate experiments under controlled conditions to rule out procedural errors .
Re-evaluate computational models (e.g., DFT simulations) using experimentally derived parameters (e.g., solvation effects, stereochemistry).
Conduct sensitivity analyses to identify variables (e.g., solvent polarity, counterion interactions) causing discrepancies.
Apply the FINER framework to assess if the research question is Feasible, Interesting, Novel, Ethical, and Relevant to prioritize follow-up studies .
Advanced: How can researchers optimize multi-step synthesis protocols for this compound while maintaining reproducibility across laboratories?
Methodological Answer:
Standardize protocols using detailed reaction logs, including solvent purity, stirring rates, and drying times.
Validate intermediates at each step via NMR and HPLC to identify bottlenecks.
Implement statistical process control (SPC) for critical parameters (e.g., yield, purity).
Share protocols through open-access platforms with machine-readable metadata to enhance cross-lab reproducibility .
Basic: What are the best practices for documenting and reporting spectral data (NMR, MS) of this compound in accordance with academic publishing standards?
Methodological Answer:
- NMR: Report solvent, frequency, and calibration standards (e.g., TMS). Include full spectra in supporting information, highlighting integration ratios and coupling constants.
- MS: Specify ionization mode (ESI/CI) and resolution. Annotate major fragments.
- Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) to avoid duplicating data in text and tables. Use hyperlinks for supplementary files .
Advanced: What strategies exist for integrating machine learning models with traditional experimental approaches to predict this compound’s biological activity?
Methodological Answer:
Data curation: Compile a high-quality dataset of structural analogs with known activity (IC50 values) from primary literature .
Feature selection: Use molecular descriptors (e.g., logP, polar surface area) and docking scores.
Model validation: Apply k-fold cross-validation and compare predictions with in vitro assays.
Address overfitting by limiting training data to chemically diverse compounds and reporting uncertainty intervals .
Basic: How should literature reviews be structured to identify knowledge gaps in this compound research effectively?
Methodological Answer:
Use systematic review frameworks (e.g., PRISMA) to screen databases (PubMed, SciFinder).
Map existing studies using PICO (Population: S-MGB-234; Intervention: synthetic/biological; Comparison: analogs; Outcomes: efficacy/toxicity).
Categorize gaps as methodological (e.g., lack of stability data) or theoretical (e.g., unclear mechanism of action).
Prioritize gaps using the FINER criteria .
Advanced: What statistical approaches are recommended for analyzing dose-response relationships in this compound pharmacological studies?
Methodological Answer:
- Non-linear regression (e.g., Hill equation) to calculate EC50/IC50.
- Bootstrap resampling to estimate confidence intervals for small datasets.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-dose comparisons.
- Address outliers using Grubbs’ test and report effect sizes (Cohen’s d) for clinical relevance. Validate assumptions (normality, homoscedasticity) before analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
